N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a chlorophenyl group, and a dihydroquinazoline core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 3-chloroaniline with 3-acetylaminobenzoic acid, followed by cyclization to form the dihydroquinazoline core The reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with various substituents replacing the chlorine atom.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)phenyl]-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- N-[3-(acetylamino)phenyl]-3-(3-bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Uniqueness
The uniqueness of N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetylamino and chlorophenyl groups, along with the dihydroquinazoline core, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H17ClN4O3 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-(3-chlorophenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H17ClN4O3/c1-14(29)26-17-5-3-6-18(12-17)27-22(30)15-8-9-20-21(10-15)25-13-28(23(20)31)19-7-2-4-16(24)11-19/h2-13H,1H3,(H,26,29)(H,27,30) |
InChI Key |
QQMBROBGUWOWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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